molecular formula C12H15Cl4O5P B14540706 Bis(2-chloroethyl) 2-(2,6-dichlorophenoxy)ethyl phosphate CAS No. 61904-97-0

Bis(2-chloroethyl) 2-(2,6-dichlorophenoxy)ethyl phosphate

Cat. No.: B14540706
CAS No.: 61904-97-0
M. Wt: 412.0 g/mol
InChI Key: OLGNPRMOSMXQOV-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl) 2-(2,6-dichlorophenoxy)ethyl phosphate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both chloroethyl and dichlorophenoxy groups, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-chloroethyl) 2-(2,6-dichlorophenoxy)ethyl phosphate typically involves the reaction of 2-(2,6-dichlorophenoxy)ethanol with phosphorus oxychloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with 2-chloroethanol to yield the final product. The reaction conditions usually involve maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pressure. The use of continuous flow reactors allows for the efficient production of the compound with high purity and yield. The process involves the careful addition of reagents and continuous monitoring to ensure the reaction proceeds smoothly.

Chemical Reactions Analysis

Types of Reactions

Bis(2-chloroethyl) 2-(2,6-dichlorophenoxy)ethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates and chlorinated by-products.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chloroethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiols are employed under mild conditions.

Major Products Formed

The major products formed from these reactions include various phosphates, chlorinated derivatives, and substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Bis(2-chloroethyl) 2-(2,6-dichlorophenoxy)ethyl phosphate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound is employed in the study of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Bis(2-chloroethyl) 2-(2,6-dichlorophenoxy)ethyl phosphate involves its interaction with biological molecules, leading to the inhibition of specific enzymes or modification of proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can inhibit the growth of cancer cells by targeting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-chloroethyl) ether
  • Bis(2-chloroethyl) hydrogen phosphate
  • Bis(2-chloroethyl) disulfide

Uniqueness

Bis(2-chloroethyl) 2-(2,6-dichlorophenoxy)ethyl phosphate is unique due to the presence of both chloroethyl and dichlorophenoxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various applications, setting it apart from other similar compounds that may lack one of these functional groups.

Properties

CAS No.

61904-97-0

Molecular Formula

C12H15Cl4O5P

Molecular Weight

412.0 g/mol

IUPAC Name

bis(2-chloroethyl) 2-(2,6-dichlorophenoxy)ethyl phosphate

InChI

InChI=1S/C12H15Cl4O5P/c13-4-6-19-22(17,20-7-5-14)21-9-8-18-12-10(15)2-1-3-11(12)16/h1-3H,4-9H2

InChI Key

OLGNPRMOSMXQOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCCOP(=O)(OCCCl)OCCCl)Cl

Origin of Product

United States

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